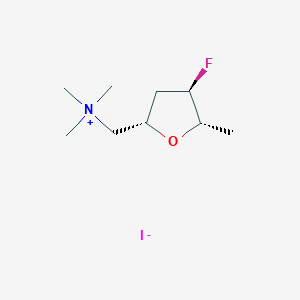

4-Deoxy-4-fluoromuscarine iodide

説明

4-Deoxy-4-fluoromuscarine iodide is one of four stereoisomers of the quaternary ammonium compound [(4-fluoro-5-methyl-tetrahydrofuran-2-yl)methyl]trimethylammonium iodide. These isomers were synthesized enantiomerically and diastereomerically pure from (S)-(-)-methyl 4-methylphenyl sulfoxide, ethyl fluoroacetate, and allyl bromide via a multi-step process . The absolute configurations of the isomers were determined using ¹H NMR analyses, which provided insights into their stereochemical relationships .

Structurally, this compound belongs to the muscarine family, characterized by a tetrahydrofuran ring system substituted with a fluorinated methyl group and a quaternary ammonium moiety. The introduction of fluorine at the 4-position replaces a hydroxyl group (deoxy modification), altering the compound’s electronic and steric properties compared to natural muscarine . Pharmacological evaluations of these isomers have been documented in studies focusing on receptor binding and antibacterial activities .

特性

CAS番号 |

132113-37-2 |

|---|---|

分子式 |

C9H19FINO |

分子量 |

303.16 g/mol |

IUPAC名 |

[(2S,4R,5S)-4-fluoro-5-methyloxolan-2-yl]methyl-trimethylazanium;iodide |

InChI |

InChI=1S/C9H19FNO.HI/c1-7-9(10)5-8(12-7)6-11(2,3)4;/h7-9H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1 |

InChIキー |

LOQSODOOUZMOJP-CTERPIQNSA-M |

SMILES |

CC1C(CC(O1)C[N+](C)(C)C)F.[I-] |

異性体SMILES |

C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)F.[I-] |

正規SMILES |

CC1C(CC(O1)C[N+](C)(C)C)F.[I-] |

同義語 |

4-deoxy-4-fluoromuscarine 4-deoxy-4-fluoromuscarine iodide 4-deoxy-4-fluoromuscarine, (2R(-)-(2alpha,4beta,5beta))-isomer 4-deoxy-4-fluoromuscarine, (2R(-)-(2alpha-4alpha,5alpha))-isomer 4-deoxy-4-fluoromuscarine, (2S(-)-(2alpha,4alpha,5alpha))-isomer DFM iodide, (2R(-)-(2alpha,4alpha,5alpha))- DFM iodide, (2R(-)-(2alpha,4beta,5beta))- DFM iodide, (2S(-)-(2alpha,4alpha,5alpha))- DFM iodide, (2S(-)-(2alpha,4beta,5alpha))- |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues in the Muscarine Family

The primary structural analogues of 4-deoxy-4-fluoromuscarine iodide include:

| Compound | Substituent at C4 | Functional Groups | Key Features |

|---|---|---|---|

| Natural Muscarine | -OH | Tertiary amine, tetrahydrofuran | Binds muscarinic acetylcholine receptors (mAChRs) with high affinity |

| 4-Deoxy-muscarine | -H | Deoxy modification | Reduced polarity; lower receptor affinity |

| 4-Fluoromuscarine | -F | Fluorine substitution | Enhanced metabolic stability; altered receptor interactions |

| 4-Deoxy-4-fluoromuscarine | -F (deoxy) | Fluorine + deoxy | Combines steric and electronic effects |

Key Observations :

Pharmacological Activity Comparison

For example:

Insights :

- The antibacterial activity of 4-deoxy-4-fluoromuscarine iodide is distinct from natural muscarine, which lacks antimicrobial effects. This suggests that fluorination and quaternary ammonium groups contribute to antibacterial properties .

- Compared to dimethylsulphonium iodide (a structurally unrelated compound with potent activity against S. aureus), fluoromuscarine derivatives may exhibit different mechanisms of action due to their receptor-targeting moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。